Antimonic acid

描述

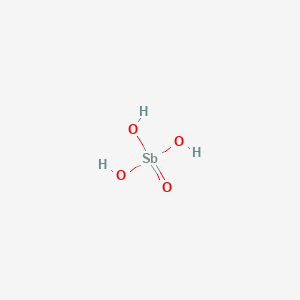

Structure

2D Structure

属性

CAS 编号 |

13453-10-6 |

|---|---|

分子式 |

H3O4S |

分子量 |

188.78 g/mol |

IUPAC 名称 |

stiboric acid |

InChI |

InChI=1S/3H2O.O.Sb/h3*1H2;;/q;;;;+3/p-3 |

InChI 键 |

AQTIRDJOWSATJB-UHFFFAOYSA-K |

SMILES |

O[Sb](=O)(O)O |

规范 SMILES |

O[Sb](=O)(O)O |

其他CAS编号 |

13453-10-6 |

产品来源 |

United States |

Synthetic Methodologies and Controlled Preparation of Antimonic Acid

Hydrolytic Synthesis Routes (e.g., from Antimony(V) Halides)

One of the earliest and most common methods for synthesizing antimonic acid is through the hydrolysis of antimony(V) halides, particularly antimony pentachloride (SbCl₅). nih.govresearchtrends.net This process involves the reaction of SbCl₅ with a large excess of water. researchtrends.netdovepress.com The reaction proceeds as follows:

2SbCl₅ + (5+n)H₂O ↔ Sb₂O₅·nH₂O + 10HCl researchtrends.net

Initially, the hydrolysis of antimony pentachloride results in an amorphous precipitate. researchgate.net However, by allowing this precipitate to age in the mother liquor, it can gradually transform into a crystalline powder. researchgate.net The resulting suspension is typically boiled for several hours to ensure complete hydrolysis, after which the precipitate is washed to remove chloride ions and then dried. researchtrends.net

A modified version of this hydrolytic method involves carrying out the hydrolysis in a hundred-fold excess of water and neutralizing a portion of the hydrochloric acid formed with lithium carbonate to reduce the dispersion of the amorphous product. researchtrends.net The precipitate is then filtered, dried, and heat-treated. researchtrends.net

Oxidative Synthesis from Antimony(III) Precursors (e.g., H₂O₂ oxidation of Sb₂O₃)

This compound can also be prepared through the oxidation of antimony(III) precursors. A widely used method involves the oxidation of antimony trioxide (Sb₂O₃) with hydrogen peroxide (H₂O₂). google.comscielo.brchembk.com This approach is favored in some industrial applications as it avoids the use of strong acids like nitric acid, which can produce polluting nitrogen oxides. chembk.com

The general procedure involves reacting Sb₂O₃ with an aqueous H₂O₂ solution. scielo.br For instance, a suspension of Sb₂O₃ can be stirred with H₂O₂ at an elevated temperature (e.g., 65 °C) for an extended period (e.g., 30 hours) to yield a white solid of this compound. scielo.br This solid is then separated, washed, and dried. scielo.br The oxidation of Sb(III) to Sb(V) is a key step in forming the desired this compound. sciencemadness.org

Another variation involves the oxidation of antimony(III) chloride with nitric acid, followed by hydrolysis in water. nih.gov This method also yields hydrated antimony pentoxide. nih.gov

Solution-Based and Sol-Gel Preparation Techniques

Solution-based and sol-gel techniques offer versatile routes to this compound with controlled properties. These methods often involve the use of antimony alkoxides as precursors. For example, yttrium-doped antimonic acids have been synthesized by reacting antimony and yttrium alkoxides with an aqueous hydrogen peroxide solution. acs.orgacs.org Similarly, bismuth-doped antimonic acids are prepared by reacting antimony and bismuth alkoxides with an H₂O₂ solution. cambridge.orgcambridge.org

The sol-gel method can produce materials suitable for applications in electrochemistry, such as in electrochromic and hydrogen detection devices. acs.org For instance, this compound with the formula HSbO₃·nH₂O, known for its protonic diffusion properties, can be prepared via a sol-gel route. acs.org

Furthermore, sols for electrophoretic deposition (EPD) of this compound films can be prepared by reacting an H₂O₂ aqueous solution with either metallic antimony powder or antimony isopropoxide. mrs-j.org These sols consist of dispersed single-crystal particles of cubic Sb₂O₅·nH₂O. mrs-j.org

Electrochemical Synthesis Pathways

Electrochemical methods provide an alternative route for preparing antimony oxides. While the direct electrochemical synthesis of this compound is not extensively detailed in the provided context, the preparation of its precursor, antimony trioxide (Sb₂O₃), via electrochemical means has been described. cecri.res.in This involves the anodic dissolution of an antimony anode in an electrolytic cell. cecri.res.in The produced Sb₂O₃ could then potentially be oxidized to form this compound.

Additionally, the electrochemical deposition of precursor films containing antimony, which are subsequently heat-treated to form ternary oxides, has been demonstrated. osti.gov For example, a precursor film of cobalt hydroxide (B78521) and antimony can be electrodeposited and then annealed to form CoSb₂O₆. osti.gov This suggests the potential for electrochemical strategies in synthesizing complex antimony-based materials.

Influence of Reaction Parameters on Crystallinity, Morphology, and Phase Purity

The properties of this compound are highly dependent on the synthesis conditions. Several key parameters have a significant influence:

Temperature and Aging Time: Higher temperatures (within a certain range) and longer aging times during hydrolytic synthesis promote the crystallization of the initially amorphous precipitate. nih.govresearchgate.net For instance, aging the precipitate from SbCl₅ hydrolysis in the mother liquor facilitates its transformation into a crystalline powder. researchgate.net

Acid Concentration: The concentration of strong mineral acids during the aging process also plays a crucial role in fostering the crystalline phase. nih.govresearchgate.net

pH: The pH of the synthesis environment can affect the morphology and chemical structure of the resulting materials. mpg.de In the electrochemical preparation of Sb₂O₃, the pH of the electrolyte is a critical parameter. cecri.res.in

Hydrolysis Ratio and Aging Time: In the synthesis of amorphous antimonic acids via hydrolysis of SbCl₅, controlling the hydrolysis ratio and aging time can vary the crystalline structures and dissolution behaviors of the materials. researchgate.net

The resulting morphology can range from amorphous to glassy to crystalline solids. nih.gov The crystalline form often exhibits a pyrochlore-type structure. nih.govscielo.br For example, crystalline this compound synthesized via H₂O₂ oxidation of Sb₂O₃ has a pyrochlore (B1171951) structure. scielo.br The particle size can also be controlled; for instance, yttrium-doped this compound synthesized from alkoxides consists of fine crystals with a uniform particle size of 40-50 nm. acs.orgacs.org

Table 1: Influence of Synthesis Parameters on this compound Properties

| Parameter | Effect | Resulting Property |

|---|---|---|

| Temperature | Higher temperature during aging promotes crystallization. nih.govresearchgate.net | Increased crystallinity |

| Aging Time | Longer aging time in mother liquor transforms amorphous to crystalline. researchgate.net | Crystalline powder |

| Acid Concentration | Higher concentration of strong mineral acid fosters the crystalline phase. nih.gov | Crystalline phase |

| Hydrolysis Ratio | Controlled ratio can vary the crystalline structure. researchgate.net | Control over crystalline structure |

Synthesis of Doped and Composite this compound Materials

The properties of this compound can be tailored by doping it with other elements or by creating composite materials.

Doped Antimonic Acids: Yttrium-doped antimonic acids with the formula H₁₋₃ₓYₓSbO₃·nH₂O have been successfully synthesized using a solution process involving the reaction of antimony and yttrium alkoxides with hydrogen peroxide. acs.orgacs.org This doping significantly enhances the proton conductivity of the material. acs.org Similarly, bismuth-doped antimonic acids (Sb₂O₅·xBi₂O₃·nH₂O) have been prepared by reacting antimony and bismuth alkoxides with an H₂O₂ solution. cambridge.orgcambridge.org The bismuth doping leads to an increase in the cubic cell parameter of the Sb₂O₅ phase. cambridge.org

Composite Materials: this compound can be incorporated into composite materials to combine its properties with those of other substances. For example, organic-inorganic hybrid materials have been created by the in situ oxidative polymerization of monomers like pyrrole (B145914) and aniline (B41778) in the presence of crystalline this compound (CAA). scielo.br In this process, the CAA acts as an oxidant, dopant, and host for the resulting conducting polymer. scielo.br

Titania ceramic materials have also been modified with antimony, followed by treatment with H₂O₂ to form this compound, resulting in materials with notable electrical conductivity. scientific.net

Advanced Structural Characterization and Elucidation of Antimonic Acid

Diffraction-Based Structural Analysis

Diffraction methods are fundamental in determining the three-dimensional structure of crystalline materials. For antimonic acid, both X-ray and neutron diffraction have been pivotal in revealing its complex framework.

X-ray Diffraction and Neutron Powder Diffraction Applications

The crystal structure of what is commonly known as "this compound" has been comprehensively investigated using a powerful combination of synchrotron X-ray powder diffraction (SXRD) and neutron powder diffraction (NPD). researchgate.netresearchgate.netnih.gov This dual approach is crucial because X-rays are scattered by electron clouds, making them effective for locating heavier atoms like antimony (Sb), while neutrons are scattered by atomic nuclei, providing excellent sensitivity for locating lighter atoms, particularly hydrogen (protons). researchgate.net

The synergistic use of these techniques has definitively shown that this compound possesses a pyrochlore-type structure. researchgate.netresearchgate.net Laboratory X-ray diffraction patterns typically show peaks that can be indexed to a face-centered cubic unit cell, providing the initial evidence for this structural classification. researchgate.netresearchgate.net

Rietveld Refinement for Crystal Structure Determination

The Rietveld refinement method is a powerful analytical procedure used to refine crystal structure models by fitting a calculated diffraction pattern to an experimental one. This technique has been instrumental in elucidating the detailed crystal structure of this compound from SXRD and NPD data. researchgate.netacs.org The refinement process allows for the precise determination of atomic positions, site occupancies, and lattice parameters. acs.org

For this compound, a combined Rietveld refinement of both synchrotron X-ray and neutron diffraction data was performed to achieve a robust and accurate structural model. researchgate.netresearchgate.net This combined approach ensures that the positions of all atoms, from the heavy antimony to the light hydrogen atoms, are determined with high fidelity. The good agreement between the observed and calculated diffraction profiles, indicated by low reliability factors (R-factors), validates the resulting structural model. researchgate.netacs.org

Determination of Pyrochlore-Type Structures and Cation Disorder

This compound crystallizes in a defect pyrochlore-type structure belonging to the cubic Fd-3m space group. researchgate.net The general formula for pyrochlores is A₂B₂O₆O', where the B-site is occupied by Sb⁵⁺, forming a robust covalent framework of corner-sharing SbO₆ octahedra. researchgate.netfrontiersin.orgnih.govfrontiersin.org In this compound, the A-site, which is typically occupied by large cations, is vacant and instead accommodates protons in the form of hydronium ions (H₃O⁺) and direct H⁺ species, leading to the formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆. researchgate.netresearchgate.netnih.gov

This arrangement results in inherent cation disorder. The H₃O⁺ groups and H⁺ protons are statistically distributed within the large cavities of the Sb₂O₆ framework. researchgate.netresearchgate.net Specifically, the oxygen and hydrogen atoms of the hydronium units, along with the framework-bound protons, occupy specific Wyckoff positions with partial site occupancy factors (SOFs), reflecting this statistical distribution. researchgate.net This disorder within the channels of the pyrochlore (B1171951) structure is a key feature influencing its properties.

Analysis of Unit Cell Parameters and Lattice Distortions

The analysis of diffraction data provides precise unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. wikipedia.org For the cubic pyrochlore structure of this compound, the key parameter is the lattice constant 'a'.

Studies have reported a lattice constant of approximately a = 10.36052(15) Å . researchgate.netresearchgate.net The SbO₆ octahedra that form the framework are slightly compressed in the ansto.gov.au direction. researchgate.net The Sb-O1 bond distance within the Sb₂O₆ network is approximately 1.9663(12) Å, and the Sb-O1-Sb bond angle is about 137.33(3)°. researchgate.net These values provide insight into the geometry and connectivity of the primary structural units.

| Parameter | Value | Reference |

| Crystal System | Cubic | researchgate.netresearchgate.net |

| Space Group | Fd-3m (No. 227) | researchgate.net |

| Lattice Constant (a) | 10.36052(15) Å | researchgate.netresearchgate.net |

| Sb-O1 Bond Distance | 1.9663(12) Å | researchgate.net |

| Sb-O1-Sb Bond Angle | 137.33(3)° | researchgate.net |

Spectroscopic Probing of Local Structure and Bonding

While diffraction gives a picture of the long-range average structure, spectroscopy provides crucial information about the local atomic environment and chemical bonding.

Solid-State Nuclear Magnetic Resonance (MAS-NMR) Spectroscopy

Solid-state magic-angle spinning nuclear magnetic resonance (MAS-NMR) spectroscopy is a highly effective technique for identifying different chemical species within a solid, particularly for nuclei like ¹H (protons). researchgate.net For this compound, ¹H MAS-NMR has been essential in confirming the presence and nature of the acidic protons. researchgate.net

The ¹H MAS-NMR spectrum of dried this compound reveals two distinct signals corresponding to two different proton environments. researchgate.net These signals appear at chemical shifts of approximately 8.70 ppm and 8.46 ppm . researchgate.net These values are significantly higher than the typical chemical shift for water molecules (~5 ppm), which directly indicates the stronger acidic character of these protons. researchgate.net This spectroscopic evidence corroborates the structural model derived from diffraction data, which identifies two types of protons: those belonging to heavily delocalized H₃O⁺ subunits and those directly bonded to the oxygen atoms of the pyrochlore framework (Sb⁵⁺-OH). researchgate.net

| Proton Species | ¹H Chemical Shift (ppm) | Reference |

| H1 | 8.70 | researchgate.net |

| H2 | 8.46 | researchgate.net |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

In the analysis of this compound, FTIR and Raman spectra reveal characteristic bands corresponding to the Sb-O framework, O-H bonds, and the presence of water molecules and hydronium ions. hep.com.cndoaj.org FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds and is used to identify the various hydroxyl species. nih.gov Reaction-induced FTIR difference spectroscopy can be employed to isolate vibrations from specific chemical groups involved in a reaction. nih.gov

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is effective for studying the covalent framework of the corner-sharing (Sb⁵⁺O₆) octahedra. researchgate.net Studies have utilized Raman spectroscopy to investigate the species responsible for the proton conductivity in hydrated forms of this compound. hep.com.cn

Key vibrational bands observed in the spectra of this compound and their assignments are summarized below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| "Polymeric" bonded OH stretch | 3250 - 3650 | FTIR | Associated with hydrogen-bonded networks within the structure. researchgate.net |

| Carbonyl group stretching (C=O) | ~1744 | FTIR | Can indicate the presence of organic species or impurities. journalajacr.com |

| O-H Bending (Water) | ~1665 | Raman | Corresponds to the bending vibration of water molecules. researchgate.net |

| C-H Bending | 1421 - 1462 | FTIR | Indicates the presence of methylene (B1212753) groups from organic precursors or additives. researchgate.net |

| Methoxy (B1213986) group stretching (O-CH₃) | ~1197 | FTIR | Points to residual methoxy groups from synthesis processes. journalajacr.com |

| C-C symmetric stretching | ~895 | Raman | Can be used to distinguish between different organic acid impurities. researchgate.net |

| OCO bending | ~680 | Raman | Characteristic of carboxylate groups. researchgate.net |

This table is illustrative and specific peak positions can vary based on the hydration state and synthesis method.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray-based spectroscopic techniques are powerful tools for probing the electronic structure and local coordination environment of antimony in this compound.

X-ray Absorption Spectroscopy (XAS) provides information on the oxidation state and local atomic structure. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES : The position of the absorption edge in a XANES spectrum is highly sensitive to the oxidation state of the absorbing atom. For this compound, the Sb K-edge energy is characteristic of Sb(V), and studies consistently confirm the absence of Sb(III). amazonaws.comresearchgate.net The difference in absorption edge energy between Sb(III) and Sb(V) is approximately 4 eV, allowing for reliable discrimination between the two oxidation states. amazonaws.com

EXAFS : The EXAFS region provides quantitative information about the local coordination environment, including bond distances and coordination numbers. Analysis of this compound reveals that the Sb(V) ion is octahedrally coordinated to six oxygen atoms at a distance of about 1.98 Å. amazonaws.com EXAFS results corroborate the structural data obtained from diffraction methods regarding the short-range order around the Sb⁵⁺ ions. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition and chemical bonding states at the material's surface (typically the top 1-10 nm). wikipedia.orgeag.comthermofisher.com In the study of this compound, XPS is used to:

Confirm the presence of antimony and oxygen.

Determine the oxidation state of antimony by analyzing the binding energy of the Sb core level electrons (e.g., Sb 3d). The binding energies are characteristic of the Sb(V) state. eag.com

Detect surface contaminants or variations in chemical state compared to the bulk material. eag.com

Together, XAS and XPS provide a comprehensive picture of the electronic and local atomic structure, confirming the pentavalent state of antimony and the integrity of the SbO₆ octahedral framework. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orglibretexts.org It is particularly useful for studying free radicals and transition metal complexes. bruker.com

In its ideal stoichiometric form, this compound consists of Sb(V) ions. The Sb⁵⁺ ion has a [Kr]4d¹⁰ electronic configuration, meaning all its electrons are paired. amazonaws.com Consequently, pure, defect-free this compound is diamagnetic and does not produce an EPR signal.

However, EPR spectroscopy can be a valuable tool for investigating this compound in specific contexts:

Detection of Paramagnetic Impurities: The technique is highly sensitive for detecting trace amounts of paramagnetic metal ions that may be present as impurities from the synthesis process.

Identification of Structural Defects: Structural defects or radiation-induced centers within the this compound lattice could potentially create paramagnetic sites (unpaired electrons) that would be EPR-active.

Monitoring Redox Processes: If this compound is involved in a reaction where Sb(V) is reduced to a paramagnetic intermediate state, EPR could be used to detect and characterize that species.

Systematic analysis of EPR spectra has been applied to study model complexes, including those involving antimony, which aids in understanding more complex systems.

Elucidation of Proton Environments and Hydronium Species

A critical aspect of the structure of this compound is the nature and location of its protons, which are responsible for its notable proton conductivity. Synergistic studies combining neutron powder diffraction, synchrotron X-ray diffraction, and solid-state nuclear magnetic resonance (NMR) spectroscopy have revealed a complex proton arrangement within the pyrochlore structure. researchgate.netresearchgate.net

The research identifies two distinct proton environments:

Framework-Bound Protons: A portion of the protons are directly and covalently bonded to the oxygen atoms of the Sb₂O₆²⁻ framework. researchgate.netresearchgate.net The O–H bond distances for these species are short, approximately 1.0 to 1.13(6) Å, indicating a strong covalent interaction. researchgate.net These protons are integral to the inorganic skeleton.

Interstitial Hydronium Ions (H₃O⁺): The channels within the pyrochlore lattice accommodate mobile hydronium ions. researchgate.net These H₃O⁺ units are statistically distributed and delocalized. researchgate.net The protons (H1) of the hydronium ion are bonded to its oxygen (O2) at a distance of about 1.323(11) Å and form hydrogen bonds with the framework oxygen atoms (O1) at distances of approximately 1.400(10) Å. researchgate.netresearchgate.net

| Proton Species/Interaction | Associated Atom(s) | Bond/Interaction Distance (Å) | Structural Significance |

| Framework Proton | H2-O1 | ~1.0 - 1.13(6) researchgate.net | Covalently bound to the Sb₂O₆²⁻ framework. researchgate.net |

| Hydronium Ion (Internal Bond) | H1-O2 | 1.323(11) researchgate.net | Protons within the mobile H₃O⁺ unit. researchgate.net |

| Hydronium-Framework Hydrogen Bond | H1···O1 | 1.400(10) researchgate.net | Stabilizes H₃O⁺ within the lattice channels. researchgate.net |

| Framework Oxygen-Oxygen H-bond | O···O | 2.6 - 2.8 | Defines the interstitial sites for hydronium ions. |

The stoichiometric formula derived from these detailed structural studies is (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆, explicitly reflecting the two types of proton species present. researchgate.netresearchgate.net

Antimony Speciation and Oxidation State Determination

Determining the precise speciation and oxidation state of antimony in this compound is crucial for understanding its chemical properties. Antimony typically exists in trivalent (Sb(III)) or pentavalent (Sb(V)) oxidation states in chemical compounds. nih.govmsu.ru

For this compound, multiple analytical techniques consistently confirm that antimony exists exclusively in the +5 oxidation state.

X-ray Absorption Spectroscopy (XAS) is a definitive method for this determination. The Sb K-edge position in the XANES spectrum of this compound is characteristic of Sb(V). amazonaws.comresearchgate.net EXAFS data further supports this by showing a coordination of six oxygen atoms around the central antimony atom, which is typical for Sb(V), whereas Sb(III) usually exhibits a lower, asymmetric coordination due to its 5s² lone pair of electrons. amazonaws.com

X-ray Photoelectron Spectroscopy (XPS) provides surface-sensitive confirmation of the Sb(V) state through the analysis of core-level binding energies. eag.com

Studies comparing the behavior of antimony and arsenic show that Sb(V) is the predominant species over a wide range of redox conditions in environmental samples. msu.ru While methods like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are used for speciation in solutions, they can be complicated by the tendency of Sb(V) to form oligomeric or polymeric species. nih.gov For solid this compound, diffraction and X-ray absorption techniques unequivocally establish the Sb(V) speciation within the stable pyrochlore framework. researchgate.netresearchgate.net

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques are essential for characterizing the morphology, particle size, and microstructure of this compound powders and films.

Scanning Electron Microscopy (SEM) provides images of the sample's surface topography and composition. wikipedia.orguma.pt SEM analysis of this compound samples typically reveals information about:

Particle Morphology: The images show the shape and size distribution of the this compound crystallites. Samples are often described as being composed of crystalline powders. researchtrends.net

Surface Texture: High-magnification SEM can resolve the surface features of the particles or agglomerates.

Elemental Analysis: When equipped with an Energy-Dispersive X-ray Spectroscopy (EDS) detector, SEM can perform elemental analysis, confirming the presence of Sb and O on the sample surface. uma.pt

Transmission Electron Microscopy (TEM) offers higher resolution imaging by transmitting electrons through an ultrathin specimen. wikipedia.orguniv-rennes.fr TEM is used to investigate the internal structure of this compound particles. Key findings from TEM studies include:

Crystallinity: TEM can directly visualize the crystal lattice, and selected area electron diffraction (SAED) patterns can confirm the crystalline nature of the material.

Nanostructure: The technique can resolve nanoscale features, including grain boundaries, pores, and defects within the crystals. univ-rennes.fr

Particle Size and Shape: TEM provides precise measurements of the dimensions of individual nanoparticles or crystallites. nih.gov

Combined, SEM and TEM analyses provide a comprehensive view of the material's physical form, from the micrometer scale of particle agglomerates down to the nanometer scale of individual crystallites and their internal structure. researchtrends.nethep.com.cn

Particle Size and Distribution Analysis

The particle size and distribution of this compound are critical parameters that influence its surface area, reactivity, and application performance, particularly in catalysis and ion exchange. Analysis is predominantly carried out using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

Research into nanoscaled hydrated antimony(V) oxide, a form of this compound, reveals that the compound can be synthesized as uniform nanoparticles. DLS measurements have shown a narrow particle size distribution with a mean nanoparticle size of approximately 42 nm. nih.gov Complementary analysis using TEM confirms a regular shape with sizes in the range of 35–45 nm. nih.gov The consistency between DLS and TEM data validates the accuracy of these size assessments. Further studies, including those on yttrium-doped this compound, have also reported the formation of fine, uniform crystals with a particle size of 40–50 nm, as observed through TEM.

The stability of this compound nanoparticles in colloidal form is also noteworthy. A measured zeta potential of -49.8 mV indicates a very high stability of the sol, which is attributed to the effective electrostatic repulsion between adjacent anionic particles, preventing aggregation. nih.gov

Table 1: Particle Size Analysis of this compound

| Analytical Method | Sample Description | Mean Particle Size | Particle Size Range | Source |

| Dynamic Light Scattering (DLS) | Nanoparticulated Hydrated Antimony(V) Oxide | ~42 nm | - | nih.gov |

| Transmission Electron Microscopy (TEM) | Nanoparticulated Hydrated Antimony(V) Oxide | - | 35–45 nm | nih.gov |

| Transmission Electron Microscopy (TEM) | Yttrium-doped this compound | - | 40–50 nm |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the hydration states and thermal stability of this compound. These analyses quantify weight loss associated with dehydration and detect thermal events like phase transitions and decomposition.

The thermal decomposition of this compound is a multi-step process involving the loss of different types of water molecules, followed by structural transformation and reduction of the antimony center. oup.com TGA studies distinguish between loosely bound adsorbed moisture, which is typically removed at temperatures below 100°C, and structural water (including zeolitic water and hydroxyl groups), which is eliminated at higher temperatures, often above 200°C.

A detailed TGA/DSC study of this compound with an initial formula of Sb₂O₅·2.89H₂O reveals a sequential loss of water and subsequent decomposition. researchgate.net The process begins with the loss of surface and loosely bound water. As the temperature increases, more tightly bound water is removed, leading to intermediate phases with lower water content. For instance, a stable intermediate with the formula Sb₂O₅·2.19H₂O is observed before further dehydration occurs. researchgate.net

Upon heating to approximately 600°C, the dehydration process is largely complete. However, further heating does not yield pure, anhydrous Sb₂O₅. Instead, a reduction of pentavalent antimony (Sb⁵⁺) to trivalent antimony (Sb³⁺) occurs simultaneously with the final stages of water and oxygen loss. oup.comcdnsciencepub.com This results in the formation of a stable mixed-oxide phase, identified as Sb₆O₁₃, between 650°C and 850°C. oup.comresearchgate.netcdnsciencepub.com Further heating above 940°C leads to the formation of β-Sb₂O₄. oup.com This complex dehydration and decomposition pathway underscores that stable, anhydrous Sb₂O₅ cannot be obtained simply by heating hydrated this compound in air. cdnsciencepub.com

Table 2: Thermal Decomposition Stages of this compound

| Temperature Range | Observed Event | Resulting Stoichiometric Formula | Source |

| Initial State | Fully hydrated this compound | (H₃O)₁.₂₀H₀.₇₇Sb₂O₆·0.703H₂O or Sb₂O₅·2.89H₂O | researchgate.net |

| Up to ~150-200°C | Loss of adsorbed and loosely bound water | (H₃O)₁.₂₀H₀.₇₇Sb₂O₆ or Sb₂O₅·2.19H₂O | researchgate.net |

| ~200-400°C | Progressive loss of structural water | H₁.₁Sb₂O₅.₅₅ or Sb₂O₅·0.55H₂O | researchgate.net |

| ~400-600°C | Continued loss of structural water | H₀.₃₂Sb₂O₅.₁₆ or Sb₂O₅·0.16H₂O | researchgate.net |

| ~650-850°C | Reduction of Sb⁵⁺ and structural transformation | Sb₆O₁₃ | oup.comresearchgate.netcdnsciencepub.com |

| Above 940°C | Further decomposition | Sb₂O₄ | oup.com |

Fundamental Reactivity and Solution Chemistry of Antimonic Acid

Acid-Base Equilibria and Proton Transfer Mechanisms

The acid-base behavior of antimonic acid is crucial for understanding its interactions in aqueous environments.

In aqueous solutions, pentavalent antimony (Sb(V)) predominantly forms hydroxide (B78521) species, namely Sb(OH)₅ and its deprotonated form, hexahydroxoantimonate(V) (Sb(OH)₆⁻). geoscienceworld.orggeoscienceworld.orgcirad.frcambridge.org The thermodynamic dissociation constant (Kₐ) for the reaction of Sb(OH)₅ to Sb(OH)₆⁻ + H⁺ has been experimentally investigated. At 25°C, the pKₐ value for Sb(OH)₅ is reported as 2.85. researchgate.netresearchgate.net This indicates that Sb(OH)₅ is a moderately strong acid compared to antimonous acid (Sb(OH)₃), which has a much higher pKₐ of 11.82 at 25°C. researchgate.netresearchgate.net Consequently, in the pH range typical of natural waters, the undissociated antimonous acid (Sb(OH)₃) prevails, while hexahydroxoantimonate(V) (Sb(OH)₆⁻) dominates over undissociated this compound (Sb(OH)₅). researchgate.netresearchgate.net

The protonation behavior of various compounds can be significantly influenced by strong acids involving antimony. For instance, fluorothis compound (HSbF₆), a superacid formed from hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), is known for its ability to protonate nearly all organic compounds, often leading to dehydrogenation or dehydration. wikipedia.orgquora.comlibretexts.org In this system, HF releases its proton, which is then stabilized by the binding of fluoride by antimony pentafluoride, forming the extraordinarily weak base SbF₆⁻. libretexts.org

Table 1: Dissociation Constants of Antimony Acids (at 25°C)

| Compound Name | Chemical Formula | pKₐ Value | Reference |

| This compound | Sb(OH)₅ | 2.85 | researchgate.netresearchgate.net |

| Antimonous Acid | Sb(OH)₃ | 11.82 | researchgate.netresearchgate.net |

Cubic this compound, specifically hydrated antimony pentoxide (Sb₂O₅·nH₂O), is a well-established room-temperature proton conductor. mrs-j.orgresearchgate.net Its structure is characterized by a cubic pyrochlore (B1171951) framework, consisting of vertex-linked (Sb₂O₆)²⁻ octahedra that form interconnected channels. mrs-j.org Water molecules are situated within these channels, forming hydrogen bond networks. mrs-j.org

The proton conductivity in cubic Sb₂O₅·nH₂O is primarily attributed to a Grotthuss-type mechanism, which facilitates proton migration through these hydrogen-bonded water networks. mrs-j.org The Grotthuss mechanism involves a series of rapid proton transfers through the continuous exchange of covalent and hydrogen bonds between oxygen and hydrogen atoms. mdpi.comamolf.nl This process results in a net displacement of positive charge, where only the charge of the proton, not its mass, is transported, contributing to its high mobility in water. mdpi.comamolf.nl The activation energy for proton conduction in polythis compound (Sb₂O₅·2H₂O) has been determined to be approximately 42 kJ/mol. researchgate.net The proton conductivity is significantly influenced by the number of water molecules located within these channel structures. mrs-j.org While the Grotthuss mechanism is highly efficient, proton transport can be limited by factors such as grain boundaries within the material. researchgate.net

Dissociation Constants and Protonation Behavior

Hydrolysis and Condensation Pathways of Antimony(V) Species

The solution chemistry of antimony(V) species is significantly influenced by hydrolysis and condensation reactions. Hydrolysis involves the reaction of a compound with water, often leading to the formation of hydroxide species. For antimony(V), the initial hydrolysis product can be amorphous antimony oxide. revistadechimie.roresearchgate.net Studies indicate that the hydrolysis rate of antimony increases with higher water addition and extended aging time. researchgate.net In aqueous solutions, the dominant Sb(V) hydroxide species, Sb(OH)₅ and Sb(OH)₆⁻, are formed through hydrolytic processes. geoscienceworld.orggeoscienceworld.orgcirad.frcambridge.orgcost-nectar.eu For example, the equilibrium reaction Sb(OH)₅ + H₂O ⇌ Sb(OH)₆⁻ + H⁺ illustrates a key hydrolysis step. cost-nectar.eu

Condensation pathways involve the combination of two or more molecules to form a larger, more complex molecule, typically with the elimination of a smaller molecule, most commonly water. ebsco.comlibretexts.org In the context of antimony(V) chemistry, this leads to the formation of polyantimonates. Research has shown that the formation of macromolecules, including oligomeric and polymeric Sb(V) species, can occur. nih.gov These condensation reactions are crucial in determining the speciation and behavior of antimony(V) in solution, particularly at higher concentrations or under specific pH conditions, where the formation of these larger, less mobile species can impact its environmental fate and analytical recovery. nih.gov

Redox Chemistry Involving Antimony(V) in this compound Systems

Antimony can exist in various oxidation states, with the pentavalent (Sb(V)) and trivalent (Sb(III)) forms being the most prevalent in solution. nih.govasm.org In this compound systems, antimony is primarily in the +5 oxidation state. Metal oxide compounds, such as antimony pentoxide (Sb₂O₅), which is a form of this compound, are known to react with strong reducing agents in redox reactions. americanelements.com

The reduction of Sb(V) to Sb(III) is an important aspect of antimony redox chemistry, particularly in environmental and biological contexts. This reduction can occur in anaerobic environments and can be mediated by microorganisms. asm.org For instance, bacterial Sb(V) reduction can be a dissimilatory respiratory pathway, utilizing electron donors like acetate (B1210297) or lactate (B86563). asm.org Despite the potential for reduction, Sb(V) can persist under reducing conditions, a phenomenon that might be explained by slow redox kinetics between the Sb(III) and Sb(V) forms or by the stabilization of Sb(V) through complexation with organic matter. geoscienceworld.org Understanding the redox speciation of antimony is critical, as Sb(III) is generally considered more toxic than Sb(V). nih.gov

Complexation Reactions with Inorganic and Organic Ligands

Antimony(V) species, including those derived from this compound, engage in complexation reactions with a variety of inorganic and organic ligands, influencing their solubility, mobility, and bioavailability.

In the case of inorganic ligands , while direct complexation with simple inorganic anions is less extensively documented for this compound itself, the surface chemistry of antimony(V) species with metal oxyhydroxide minerals provides insight into such interactions. Antimonate (B1203111) (Sb(OH)₆⁻) adsorption onto minerals like gibbsite (Al(OH)₃), goethite (FeO(OH)), and kaolinite (B1170537) (Al₂Si₂O₅(OH)₄) demonstrates the formation of both outer-sphere and inner-sphere surface complexes. researchgate.netsemanticscholar.orgtennessee.edu Inner-sphere complexation is particularly significant in acidic environments (pH < 6), leading to irreversible retention. researchgate.netsemanticscholar.orgtennessee.edu The decrease in adsorption with increasing ionic strength suggests the involvement of outer-sphere surface complexation. researchgate.netsemanticscholar.org

With organic ligands , antimony(V) forms stable complexes, especially with poly-functional carboxylic acids, hydroxyl carboxylic acids, and aliphatic and aromatic polyol ligands. geoscienceworld.orggeoscienceworld.orgcirad.frcambridge.orgresearchgate.netresearchgate.net Examples of such effective ligands include oxalic acid, citric acid, catechol, and xylitol. geoscienceworld.orggeoscienceworld.orgcirad.frcambridge.orgresearchgate.netresearchgate.net Conversely, mono-functional organic ligands like acetic acid or those with non-adjacent carboxylic groups, such as adipic acid, show negligible complexing with Sb(V). geoscienceworld.orggeoscienceworld.orgcirad.frcambridge.orgresearchgate.net In these complexes, the central Sb(V) atom typically adopts an octahedral geometry, coordinating with six oxygen atoms derived from hydroxyl moieties and adjacent functional groups of the ligand, thereby forming bidentate chelate cycles. geoscienceworld.orgcirad.frcambridge.orgresearchgate.netresearchgate.net These stable 1:1 or 1:3 complexes can form over a wide pH range, generally from pH 3 to 9. geoscienceworld.orggeoscienceworld.orgcirad.frcambridge.orgresearchgate.net Furthermore, antimony(V) can complex with natural organic matter (NOM), such as humic acid, and has been observed to bind to sugar moieties, as demonstrated by its interactions with adenine (B156593) nucleosides. researchgate.netnih.govnih.gov

Interfacial and Surface Reaction Chemistry of this compound

The interfacial and surface reaction chemistry of this compound, particularly its hydrated forms, is dominated by adsorption processes onto various solid phases. Antimonate (Sb(OH)₆⁻), the dominant Sb(V) species in many aqueous solutions, exhibits pH and ionic-strength dependent adsorption behavior on mineral surfaces like gibbsite. researchgate.netsemanticscholar.orgtennessee.edu Generally, the adsorption of Sb(V) decreases as the pH increases. researchgate.netsemanticscholar.orgtennessee.edumdpi.com

Table 2: Adsorption Behavior of Sb(V) on Gibbsite

| pH Range | Adsorption Trend | Primary Mechanism Suggested | Reversibility |

| pH < 5 | Maximum retention | Inner-sphere complexation | Irreversible |

| pH < 6 | High retention | Inner-sphere complexation | Irreversible |

| pH > 7 | Decreases | Outer-sphere complexation | Reversible |

| Increasing pH | Decreases | ||

| Increasing Ionic Strength | Decreases (especially pH < 7) | Outer-sphere complexation |

Theoretical and Computational Studies of Antimonic Acid Systems

Electronic Structure Calculations (e.g., Density Functional Theory) for Antimony-Oxygen Polyhedra

Density Functional Theory (DFT) is extensively employed to investigate the electronic structure, bonding, and stability of various antimony-oxygen polyhedra, which are fundamental building blocks of antimonic acid and related compounds. DFT calculations have been utilized to assess the electronic structures and differences in bonding between Sb(III) and Sb(V) ions with oxygen in binary antimony oxides, including Sb2O3, Sb2O4, and Sb2O5. researchgate.net Research indicates that lone-pair formation in Sb(III) occurs through a direct interaction between Sb 5s and O 2p states, with the antibonding interaction stabilized by Sb 5p states. The strength of the resulting lone pair is directly influenced by the structural distortion of the antimony site. researchgate.net

Studies have shown that most binary antimony oxides are indirect band gap materials, with the exception of the β-polymorphs of Sb2O3 and Sb2O4. A trend of decreasing band gaps from Sb2O3 to Sb2O4 to Sb2O5 has been observed. researchgate.net For instance, monoclinic C2/c Sb2O5 has been identified as the most stable polymorph. acs.org Hybrid DFT calculations on monoclinic Sb2O5 predict a slightly indirect bandgap of 3.08 eV and a direct bandgap of 3.11 eV at the Γ point. acs.org This compound exhibits a wide optical bandgap exceeding 3.6 eV, suggesting its transparency to visible light. acs.orgbham.ac.uk Furthermore, its conduction band displays high dispersion, indicative of good electron mobility, with a calculated mean effective mass of 0.31 me. This high dispersion is attributed to the strong antibonding interaction between unoccupied cation s orbitals and O 2p states. Conversely, the valence band is relatively flat, reflecting the localized character of the O 2p bonding states, which results in larger hole effective masses (e.g., 1.48 and 1.84 me). acs.org

DFT studies have also extended to hydrated antimony pentoxide clusters, such as [(Sb2O10H8)]-2 and [Sb7O28H21], to understand their interactions and binding energies with biological molecules like cysteine and trypanothione (B104310). These computational insights are crucial for unraveling potential mechanisms, such as the acidity of (Sb2O5·nH2O) leading to cluster-dipeptide passivation, where electrostatic forces facilitate inhibition through proton transfer. biorxiv.orgresearchgate.netbiorxiv.org

Table 1: Electronic Structure Properties of Monoclinic Sb2O5 (PBE0 Hybrid DFT)

| Property | Value (eV) | Description | Citation |

| Indirect Bandgap | 3.08 | From VBM (between Γ and A) to CBM (at Γ) | acs.org |

| Direct Bandgap (at Γ) | 3.11 | acs.org | |

| Optical Bandgap | >3.6 | Suggests visible light transparency | acs.orgbham.ac.uk |

| Mean Electron Effective Mass | 0.31 me | Indicates potential for high electron mobility | acs.org |

| Hole Effective Mass (VBM to A) | 1.48 me | Reflects localized O 2p bonding states | acs.org |

| Hole Effective Mass (VBM to Γ) | 1.84 me | Reflects localized O 2p bonding states | acs.org |

Molecular Dynamics Simulations of Proton Mobility and Diffusion Pathways

Molecular Dynamics (MD) simulations are instrumental in investigating the dynamic behavior of protons within this compound systems, particularly in understanding proton mobility and identifying diffusion pathways. These simulations frequently reveal a Grotthuss-like mechanism for proton transport, where protons undergo rotation around an oxide-ion site before hopping to an adjacent oxygen site. nih.govtandfonline.comrsc.org This mechanism involves a coupled process of proton transfer and subsequent structural reorientation of the surrounding environment. rsc.org

Ab initio molecular dynamics (AIMD) simulations have been successfully employed to study proton conductivity mechanisms and confirm in-plane oxide ion dynamics in various materials, including Ba7Nb4MoO20, demonstrating continuous diffusion pathways. rsc.orgrsc.org The mobility of protons is significantly enhanced by the continuous formation and breakage of hydrogen bonds, which collectively establish efficient pathways for proton transport. mdpi.com

Computational studies can quantify proton diffusivities by analyzing the mean squared displacement (MSD) from MD simulation trajectories. nih.govmdpi.com For instance, in a study involving pyrazole-doped poly(vinylphosphonic acid), MD simulations yielded a proton self-diffusion coefficient of 7.05 × 10−12 cm2 s−1 at 423 K based on MSD plots. mdpi.com In solid acid electrolytes such as CsH2PO4 and CsHSO4, MD simulations have unveiled a "proton slingshot mechanism," where protons are initially carried by rotating polyanions, followed by O-H bond reorientation, facilitating long-range jumps. arxiv.org

Table 2: Proton Diffusion Data from Molecular Dynamics Simulations

| System | Temperature (K) | Proton Self-Diffusion Coefficient (cm²/s) | Mechanism | Citation |

| Pyrazole-doped Poly(vinylphosphonic acid) | 423 | 7.05 × 10⁻¹² | Hydrogen bond network, Grotthuss-like | mdpi.com |

| Solid acid electrolytes (e.g., CsH₂PO₄) | - | - | Proton slingshot (rotation + hopping) | arxiv.org |

| Proton-conducting oxides | - | Calculated from MSD | Grotthuss-like (rotation and hopping) | nih.govtandfonline.com |

Thermodynamic and Kinetic Modeling of Solution Equilibria

Computational modeling is crucial for understanding the behavior of this compound in aqueous solutions, particularly its speciation, solubility, and reaction kinetics under varying environmental conditions. Chemical speciation models for antimony in aqueous, multicomponent solutions are developed to account for different oxidation states and interactions with various ligands. geologyscience.ru A critical evaluation of available thermodynamic data is often undertaken to establish thermodynamically consistent equilibrium constants for key reactions. geologyscience.rueuropa.eu However, it is noted that for Sb(V), comprehensive and reliable data for many equilibria, particularly those relevant to environmental and biological systems, are still lacking, with a majority of existing data generated at pH < 5. europa.eu

Thermodynamic models are employed to quantify solubility products and determine the speciation of aqueous metal ions. researchgate.net For example, in aqueous sulfuric acid solutions at 298 K, the primary dissolved species of antimony were identified as H3SbO3(aq) and H3SbO4(aq). The solubility of antimony was observed to increase with increasing solution acidity and in the presence of hydrogen peroxide. researchgate.net

Table 3: Standard Equilibrium Constants (Log K₀) at 298 K

| Compound | Log K₀ Value | Citation |

| Sb2O5 | 11.7 ± 0.5 | researchgate.net |

| Sb2O3 | 32 ± 1 | researchgate.net |

| Sb2(SO4)3 | 55 ± 2 | researchgate.net |

First-principles molecular dynamics (FPMD) simulations have provided atomic-scale insights into the structure, hydrolysis, and complexation of Sb(V) in aqueous solution. These simulations indicate that both this compound ([Sb(OH)5(OH2)]) and its deprotonated form ([Sb(OH)6]-) adopt an octahedral configuration. The computed pKa of [Sb(OH)5(OH2)] is 1.8, while [Sb(OH)6]- possesses an exceptionally high pKa, making [Sb(OH)6]- the predominant Sb(V) species under typical environmental conditions. researchgate.net Experimentally, this compound (Sb(OH)5o) has been confirmed as a moderately weak and monoprotic acid with a pKa of 2.848 at 25 °C. researchgate.net

Kinetic models, such as pseudo-first and pseudo-second order models, are applied to study the sorption and transport of Sb(V). mdpi.comresearchgate.net Studies have shown that Sb(V) sorption is highly nonlinear and time-dependent, with both sorption capacity and kinetic rates decreasing as the solution pH increases. Surface complexation is suggested as the dominant mechanism responsible for these pH-dependent phenomena. researchgate.net

Computational Design and Prediction of Novel this compound Derivatives

Computational methods are increasingly utilized for the rational design and prediction of novel this compound derivatives and antimony-based materials with targeted properties. These approaches include first-principles computations, high-throughput screening, and machine learning techniques.

First-principles computations have been employed to explore the structural, optoelectronic, and thermodynamic characteristics of antimony-based fluoroperovskites, such as XSbF3 where X represents alkaline earth metals like Beryllium (Be), Magnesium (Mg), Calcium (Ca), and Strontium (Sr). These compounds exhibit negative binding energies, indicating their structural and thermodynamic stability. researchgate.netdntb.gov.ua

A significant area of computational design involves identifying and predicting transparent conducting oxides (TCOs). For instance, computational studies have identified fluorine-doped Sb2O5 as a promising n-type TCO, exhibiting both high electrical conductivity and optical transparency. acs.orgbham.ac.uk The intrinsic Sb2O5 is predicted to have a wide optical bandgap of over 3.6 eV and high electron mobility due to the high dispersion in its conduction band. acs.orgbham.ac.uk The large electron affinity of Sb2O5 (6.80 eV) further broadens its potential applications, including in organic solar cells. acs.org This highlights the feasibility of designing Sb(V)-based oxides as cost-effective TCOs for diverse optoelectronic applications. acs.orgbham.ac.uk

Beyond materials science, computational studies also contribute to the design of novel compounds with biological activity. For example, computational modeling has been used to investigate the inhibitory activity of antimonic Sb(V) acid (Sb2O5·nH2O) against diseases like Leishmaniasis. These studies involve probing the interaction of antimony oxide clusters with enzymes such as trypanothione reductase, providing insights into ligand-cluster interactions and the mechanism of inhibition. biorxiv.orgresearchgate.netbiorxiv.org

Advanced Applications of Antimonic Acid in Materials Science and Engineering

Ion-Exchange Materials and Selective Separations

Antimonic acid is recognized for its capacity to act as a cation exchanger, a property attributed to the protons of its hydroxyl groups which can be exchanged with other cations. researchgate.net This characteristic makes it a valuable material for various separation processes.

Selectivity for Specific Cations (e.g., Sr²⁺, Cs⁺, Na⁺)

A key attribute of this compound as an ion exchanger is its high selectivity for certain cations. Research has demonstrated its remarkable affinity for strontium (Sr²⁺), making it a candidate for the separation of Sr²⁺ from other ions. researchgate.net Studies have shown that polythis compound exhibits a high selectivity for Sr²⁺ even in acidic solutions, with an adsorption capacity of 42 mg/g in a 0.1 mol/L nitric acid solution. researchgate.net This selectivity is particularly relevant in the context of nuclear waste treatment, where the removal of radioactive strontium isotopes is crucial.

The selectivity of this compound is not limited to divalent cations. It also shows a distinct preference for certain alkali metal ions. The selectivity sequence for alkali metal ions on crystalline antimonic(V) acid has been reported to decrease in the order: Na⁺ > Rb⁺ > Cs⁺ > K⁺ > Li⁺. researchgate.netiaea.org This selectivity is influenced by factors such as the ionic radius and hydration energy of the cations. For instance, the exchange isotherms for H⁺/alkali metal ions on crystalline antimonic(V) acid show S-shaped curves for Na⁺, Rb⁺, and Cs⁺ systems, indicating a strong preference for these ions. researchgate.net

It is important to note that the physical form of the this compound, whether amorphous or crystalline, can influence its ion-exchange properties and selectivity. researchgate.netresearchtrends.net

Table 1: Selectivity and Adsorption Characteristics of this compound for Various Cations

| Cation | Selectivity/Affinity | Adsorption Capacity | Conditions | Source |

| Sr²⁺ | High selectivity over Y³⁺ | 42 mg/g | 0.1 mol/L nitric acid solution | researchgate.net |

| Na⁺ | Highest among alkali metals | - | Crystalline antimonic(V) acid | researchgate.netiaea.org |

| Cs⁺ | High | - | Crystalline antimonic(V) acid | researchgate.nettandfonline.com |

| UO₂²⁺ | Lower than Sr²⁺ | 27.7 mg/g | - | researchgate.net |

Kinetics and Thermodynamics of Ion Exchange Processes

The efficiency of ion exchange is governed by both kinetic and thermodynamic factors. Studies on the kinetics of ion exchange on crystalline this compound have revealed that the process is often controlled by particle diffusion. tandfonline.comacademicjournals.org This means the rate at which ions move within the solid this compound particles is the rate-limiting step.

The rate of the exchange reaction on this compound has been observed to increase with rising temperature, which is attributed to the increased mobility of the ions at higher temperatures. academicjournals.org The effective diffusion coefficients, activation energies, and entropy of activation are key parameters evaluated in these kinetic studies, providing insights into the mechanism of ion exchange. tandfonline.com

Thermodynamic studies have been conducted to understand the equilibrium of ion exchange reactions. For the exchange of alkali metal ions on crystalline antimonic(V) acid, the standard free energies (ΔG°), heats (ΔH°), and entropies (ΔS°) of the exchange reactions have been determined. researchgate.net For example, in the exchange of H⁺ with alkali metal ions, the reaction is initially exothermic, followed by an endothermic process for nearly amorphous exchangers. researchgate.net The thermodynamic equilibrium constant for these processes provides a quantitative measure of the extent of the exchange. researchgate.net

Thermal Stability and Regeneration of this compound Ion Exchangers

The thermal stability of this compound is a crucial factor for its practical application as an ion exchanger. Thermal treatment can influence its ion exchange capacity. It has been observed that heating this compound samples up to 200 °C can lead to an increase in their ion exchange capacity for Na⁺. researchgate.net However, further heating to 400 °C results in a significant decrease in capacity. researchgate.net This suggests that there is an optimal temperature range for enhancing the performance of this compound ion exchangers.

Inorganic ion exchangers like this compound are generally known for their high resistance to damage from ionizing radiation and their thermal stability compared to organic resins. osti.gov This makes them suitable for applications in demanding environments, such as in the treatment of liquid radioactive wastes.

Regeneration is the process of restoring the ion exchanger to its original form, allowing for its reuse. For cation exchangers like this compound, regeneration typically involves treatment with a strong acid to replace the exchanged cations with protons. The efficiency of this process is critical for the economic viability of the ion exchange system. While specific details on the regeneration of this compound are not extensively covered in the provided context, the general principles of ion exchange suggest that a concentrated acid wash would be the standard procedure.

Proton-Conducting Materials for Electrochemical Devices

Beyond its ion-exchange properties, this compound is a well-known proton conductor, a characteristic that makes it a promising material for various electrochemical devices. researchgate.netresearchtrends.net Its ability to transport protons (H⁺ ions) is fundamental to its application in solid electrolytes.

Development of Solid Electrolytes (e.g., in Fuel Cells, Gas Sensors, Electrochromic Devices)

Solid electrolytes are crucial components in a range of electrochemical technologies, and this compound has been investigated for its potential in this area. researchgate.netresearchtrends.net Its proton-conducting nature makes it a candidate for use in:

Fuel Cells: In proton-exchange membrane (PEM) fuel cells, the electrolyte's role is to transport protons from the anode to the cathode. Materials with high proton conductivity, like this compound, are essential for efficient cell operation, particularly at low temperatures. mdpi.com

Gas Sensors: Solid electrolyte gas sensors can utilize proton conductors like this compound to detect various gases, such as hydrogen (H₂) and carbon monoxide (CO). acs.org The principle of operation often involves measuring changes in electrical potential or current resulting from electrochemical reactions of the target gas at the electrode-electrolyte interface. acs.org

Electrochromic Devices: These devices change their optical properties in response to an applied voltage. Proton-conducting electrolytes are used to facilitate the movement of ions, which induces the electrochromic effect. Composite electrolytes based on this compound have been explored for this purpose. google.de

Factors Influencing Proton Conductivity (e.g., hydration, doping, temperature)

The proton conductivity of this compound is not a fixed value but is influenced by several factors:

Hydration: The degree of hydration, represented as 'n' in the general formula Sb₂O₅·nH₂O, plays a critical role. researchgate.netresearchtrends.net Higher hydration levels generally lead to higher proton conductivity because water molecules facilitate proton transport through mechanisms like the Grotthuss and vehicle mechanisms. mdpi.comnih.gov Amorphous this compound, which typically has a higher degree of hydration, exhibits higher electrical conductivity than its crystalline form. researchgate.netresearchtrends.net However, amorphous forms can be less stable over time as they tend to lose water. researchgate.net

Temperature: Proton conductivity is a thermally activated process. researchgate.net As the temperature increases, the mobility of protons increases, leading to higher conductivity. researchgate.net However, for hydrated materials like this compound, increasing the temperature can also lead to dehydration, which in turn can decrease conductivity. researchgate.net The activation energy for proton conduction in polythis compound has been determined to be 42 kJ/mol. researchgate.net

Doping: While the provided search results focus more on the intrinsic properties of this compound, the concept of doping is a well-established method to enhance proton conductivity in other ceramic materials. mit.edu Doping with acceptor elements can create oxygen vacancies, which, upon hydration, can increase the concentration of protonic charge carriers. mit.edu

Table 2: Factors Affecting Proton Conductivity of this compound

| Factor | Influence on Proton Conductivity | Mechanism/Reason | Source |

| Hydration Level | Increases with higher hydration | Water molecules facilitate proton hopping (Grotthuss and vehicle mechanisms). Amorphous forms with higher hydration show higher conductivity. | researchgate.netresearchtrends.netmdpi.com |

| Temperature | Generally increases with temperature | Thermally activated process, increased proton mobility. | researchgate.net |

| Crystallinity | Amorphous form has higher conductivity | Greater degree of hydration in amorphous structures. | researchgate.netresearchtrends.net |

Catalytic Applications in Chemical Synthesis and Environmental Remediation

The catalytic potential of antimony-based materials, including this compound, is a subject of growing research interest. These materials function across various catalytic domains, including heterogeneous catalysis, photocatalysis, and as potent Lewis acid catalysts.

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of industrial chemical production, offering advantages in catalyst recovery and reuse. wordpress.com Antimony-containing compounds are effective heterogeneous catalysts, particularly in oxidation reactions which are crucial for the large-scale production of organic chemicals. wiley.com

The efficacy of antimony-based catalysts often stems from their structural properties. For instance, antimony-doped tin oxide (ATO) can generate a high number of oxygen vacancies on its surface. acs.org These vacancies facilitate the oxidation of molecules like formic acid by providing active sites for the reaction. acs.org The use of heterogeneous catalysts is advantageous due to their straightforward recovery and potential for reuse, making processes more economical and environmentally friendly. wordpress.com This approach is central to developing greener and more efficient methods for synthesizing valuable chemicals and intermediates. nih.gov

Photocatalysis and electrocatalysis are advanced oxidation processes that utilize light and electrical potential, respectively, to drive chemical reactions, often for environmental remediation. frontiersin.org Antimony-based materials have shown significant promise in these fields. acs.org

In photocatalysis, antimony compounds can effectively degrade environmental pollutants. For example, antimony-based photocatalysts have been used to break down compounds like toluene (B28343) and rhodamine. acs.org A notable example is antimony oxide hydrate (B1144303) (Sb₂O₅·3H₂O), which has been demonstrated as a highly efficient photocatalyst for the oxidation of gaseous benzene. researchgate.net Research shows it significantly outperforms the widely used P25 (TiO₂) catalyst under similar conditions. researchgate.net The enhanced activity is attributed to the generation of a large number of superoxide (B77818) radicals (O₂⁻) and long-lived hydroxyl radicals (·OH), which are the primary reactive oxygen species responsible for the degradation. researchgate.net Furthermore, embedding antimony or its derivatives in photonic nanomaterials can boost the efficiency of photoelectrochemical catalysis, enhancing the degradation of organic matter in wastewater. researchgate.net

In electrocatalysis, which merges electrochemistry with catalysis, antimony materials also play a crucial role. acs.org The combination of antimony doped tin oxide (ATO) with carbon nanotubes has been used as a support for palladium catalysts (Pd/ATO-CNTs) in the electrooxidation of formic acid. acs.org This composite catalyst showed markedly greater activity and stability compared to a standard palladium-on-carbon catalyst, a result attributed to the oxygen vacancies created by the antimony doping. acs.org Two-dimensional antimony materials, such as antimonene, are also being explored as promising photocatalysts for applications like water splitting due to their suitable electronic band gaps. acs.org

Table 1: Comparative Photocatalytic Performance for Benzene Oxidation

| Catalyst | Conversion Ratio of Benzene (%) | Mineralization of Benzene (%) | Relative Performance vs. P25 |

|---|---|---|---|

| Sb₂O₅·3H₂O | 35.0% | 55% | 3.5x higher conversion |

| **P25 (TiO₂) ** | ~10.0% | ~10% | Baseline |

Data sourced from a study on the photocatalytic oxidation of benzene. researchgate.net

Antimony compounds are recognized for their strong Lewis acidity, a property that is harnessed in organic synthesis. acs.orgresearchgate.net A Lewis acid acts as an electron pair acceptor, activating substrates to make them more reactive. wikipedia.org Antimony pentachloride (SbCl₅) exhibits higher Lewis acidity than many common Lewis acids, such as boron trichloride (B1173362) (BCl₃). acs.org The superlative example is fluoro-antimonic acid (a mixture of HF and SbF₅), which is one of the strongest superacids known and a robust Lewis acid capable of protonating even weak bases. acs.org

While highly effective, the corrosive nature of simple antimony halides has led to the development of modified antimony derivatives and organoantimony complexes that retain high Lewis acidity with improved stability. acs.orgresearchgate.net The introduction of electron-withdrawing ligands to the antimony center can further enhance its Lewis acidity. researchgate.net

Beyond acting as standalone Lewis acids, antimony compounds are also integrated into dual-metal catalytic systems. acs.orgresearchgate.net In these systems, the antimony component can work in concert with another metal to achieve high efficiency and selectivity in chemical reactions. For example, a bimetallic organoantimony catalyst with multiple acidic and basic sites has been successfully synthesized and demonstrated high catalytic efficiency. researchgate.net This dual-catalysis approach is a sophisticated strategy for designing advanced catalytic processes. acs.org

Photocatalysis and Electrocatalysis

Functional Nanomaterials and Composites

The integration of this compound into nanomaterials and composites gives rise to functional materials with tailored properties for specific applications, ranging from electronics to environmental sensing.

Novel organic-inorganic hybrid materials can be synthesized by combining crystalline this compound (CAA) with conducting polymers like polypyrrole and polyaniline. scielo.brscielo.br The synthesis is typically achieved through an in situ oxidative polymerization process. scielo.br In this method, the pentavalent antimony, Sb(V), present in the pyrochlore-like structure of this compound acts as an oxidizing agent for the organic monomers (e.g., pyrrole (B145914) or aniline). scielo.brscielo.br

During the reaction, the monomers are polymerized into their oxidized, conductive form. scielo.br The inorganic framework of the this compound, represented as [Sb₂O₆²⁻]n, becomes integrated into the final material, acting as a negatively charged counter-anion (or dopant) that balances the positive charge on the polymer backbone. scielo.br The resulting hybrid materials exhibit both the properties of the conducting polymer and the inorganic acid, such as high protonic conductivity. scielo.br Characterization techniques confirm the formation of these integrated structures where the polymer is successfully doped by the this compound framework. scielo.brscielo.br

The high proton conductivity of this compound, particularly polythis compound (PAA), makes it a promising material for sensing applications, especially for humidity sensors. researchgate.netmdpi.com PAA-based materials can be fabricated into solid membranes to detect changes in relative humidity (RH) at ambient temperature. researchgate.net The sensing mechanism relies on the change in the material's electrical impedance as it absorbs water molecules from the surrounding environment. researchgate.net

Studies on PAA-based bulk solid membranes have shown a clear correlation between electrical resistance and RH. researchgate.net For instance, sensors fabricated with PAA and a binder material exhibited a linear decrease in resistance as the RH increased from 30% to 90%. researchgate.net These sensors have demonstrated good repeatability, reproducibility, and long-term stability over a year, positioning PAA as a viable candidate for reliable humidity sensing devices. researchgate.net

Beyond humidity, proton conductors like this compound are considered promising for the development of electrochemical sensors for various gases. acs.org There is potential for creating amperometric or potentiometric sensors for detecting gases such as hydrogen (H₂) and carbon monoxide (CO) at room temperature. acs.org Additionally, related materials like antimony oxide microstructures have been successfully used to fabricate chemical sensors for detecting solvents like chloroform. scirp.org

Table 2: Performance of Polythis compound (PAA)-Based Humidity Sensors

| Sensor Composition | Total Resistance at 10% RH (Ω) | Sensing Range for Linear Decrease | Key Features |

|---|---|---|---|

| 90PAA (10% binder) | 3.0 x 10⁵ | 30-90% RH | Higher moisture sensitivity, good time stability |

| 80PAA (20% binder) | 3.5 x 10⁵ | 30-90% RH | Good repeatability and reproducibility |

Data from a study on PAA-based materials as moisture sensors. researchgate.net

Research on Antimicrobial Properties of this compound-Derived Materials

This compound and its derivatives are subjects of research for their potential medical applications, leveraging the inherent antimicrobial properties of antimony. ontosight.ai While research is ongoing, studies into related organoantimony compounds have shown significant antimicrobial effects. scribd.com These compounds are recognized as derivatives of the hypothetical this compound.

Laboratory research has demonstrated the effectiveness of these materials against a variety of pathogens. For instance, certain organoantimony compounds have displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. In controlled studies, the efficacy of these compounds in inhibiting bacterial growth suggests potential for their application in addressing infections caused by resistant strains.

A key metric for antimicrobial effectiveness is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that will inhibit the visible growth of a microorganism. Research into specific organoantimony compounds derived from stannic antimonate (B1203111) has yielded promising results.

Table 1: Antimicrobial Activity of Organoantimony Compounds

| Pathogen | Activity Noted | Minimum Inhibitory Concentration (MIC) | Source |

| Pseudomonas aeruginosa | Significant antibacterial activity | Not specified | |

| Staphylococcus aureus | Significant antibacterial activity | Not specified | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potential as novel antimicrobial agent | As low as 10 µg/mL |

Novel Applications in Advanced Technologies (e.g., flame retardants, coatings)

This compound and its derivatives, particularly antimony pentoxide (the anhydride (B1165640) of this compound), have significant applications in materials science, most notably as flame retardants and in specialized coatings. ontosight.aichembk.com

Flame Retardants

Antimony compounds are widely used as inorganic flame retardants, particularly valued for their synergistic effect when combined with halogen-containing materials. chembk.comresearchgate.net This synergy allows for a significant reduction in the amount of halogenated flame retardant needed to achieve the desired effect. chembk.com The fire-retardant action is believed to occur in the gas phase. nih.gov

Colloidal antimony pentoxide, with its very fine particles, is considered a particularly effective flame retardant for polymers, plastics, textiles, and coatings, often outperforming non-colloidal antimony pentoxide and antimony trioxide. chembk.com This makes it especially suitable for high-grade and specialized products requiring flame retardancy. chembk.com Sodium Antimonate, a salt of this compound, is also employed as a flame retardant in plastics, paints, and various textile goods. atamanchemicals.com Research continues to explore new formulations and understand the detailed mechanisms of antimony-halogen systems to develop more efficient and alternative fire retardants. nih.gov

Coatings and Films

Derivatives of this compound are used in the formulation of various coatings. Sodium antimonate serves as an opaque filler in paint for casting and in the composition of anti-acid paints for iron and steel plates. atamanchemicals.com In addition to pigments, these compounds are added to coatings to impart flame retardancy. chembk.com

Research has also focused on the creation of thin films of this compound for various technological uses. Polycrystalline films of cubic this compound (Sb2O5·nH2O) have been successfully prepared using techniques like electrophoretic deposition (EPD). researchgate.net These films, composed of uniform nanoparticles, can be deposited on substrates such as stainless steel and silicon. researchgate.net The ability to create such films opens possibilities for their use in microelectronics and as proton-conductive materials. researchgate.net Furthermore, embedding antimony or its derivatives in thin layers within photonic nanomaterials can enhance electronic conductivity, improving their performance in applications like the degradation of organic matter in wastewater. acs.orgresearchgate.net

Table 2: Applications of this compound and its Derivatives in Advanced Technologies

| Application | Material/Compound | Function | Industry/Use | Source |

| Flame Retardant | Colloidal Antimony Pentoxide | Synergist with halogenated compounds | Plastics, Coatings, Textiles | chembk.com |

| Flame Retardant | Sodium Antimonate | Synergist with halogen compounds | Plastics, Paints, Fiberglass Resins, Textiles | atamanchemicals.com |

| Flame Retardant | Antimony Trioxide / Antimony-Halogen Systems | Gas-phase flame inhibition | Commodity Polymers | nih.gov |

| Coating Additive | Sodium Antimonate | Opaque filler, opacifier | Enamel, Anti-acid paint for steel | atamanchemicals.com |

| Thin Films | Cubic this compound (Sb2O5·nH2O) | Proton-conductive films, electronic components | Microelectronics, Sensors | researchgate.net |

| Photonic Nanomaterials | Antimony derivatives | Enhance electronic conductivity | Wastewater Treatment | acs.orgresearchgate.net |

Environmental Chemistry and Geochemistry of Antimonic Acid

Speciation of Antimony(V) in Aqueous Environmental Systems

In aqueous environments, the speciation of pentavalent antimony (Sb(V)), the oxidation state found in antimonic acid, is a critical factor controlling its mobility and fate. researchgate.net Under most environmental pH conditions, the predominant form of dissolved Sb(V) is the anionic hydrolysis species, Sb(OH)₆⁻. pnnl.gov

In acidic solutions with a pH below 2, the neutral species Sb(OH)₅⁰ becomes dominant. geoscienceworld.org Spectroscopic and potentiometric studies have confirmed that in organic-free aqueous solutions, Sb(V) primarily exists as Sb(OH)₅ at acidic pH and transitions to Sb(OH)₆⁻ in near-neutral to basic conditions. geoscienceworld.org The monoprotic nature of this compound influences its speciation compared to triprotic acids like phosphoric and arsenic acid, affecting its adsorption behavior over a range of pH values. acs.org

The speciation of antimony can also be influenced by the presence of other elements and compounds. For instance, in sulfidic solutions, thioantimony (Sb–S) species can form. rsc.org The table below summarizes the key aqueous species of Sb(V) under different pH conditions.

Table 1: Predominant Aqueous Species of Antimony(V) at Different pH Ranges

| pH Range | Predominant Sb(V) Species |

|---|---|

| < 2 | Sb(OH)₅⁰ |

| > 2 | Sb(OH)₆⁻ |

This table illustrates the dominant chemical forms of dissolved pentavalent antimony in water at varying pH levels.

Adsorption, Desorption, and Mobility on Mineral Surfaces

The mobility of this compound in the environment is largely controlled by adsorption and desorption processes on mineral surfaces. Common soil minerals such as goethite, gibbsite, and kaolinite (B1170537) are significant sorbents for Sb(V). researchgate.net

The adsorption of the antimonate (B1203111) anion, Sb(OH)₆⁻, is highly pH-dependent. Generally, adsorption decreases as pH increases. researchgate.netresearchgate.net This is because at lower pH, mineral surfaces are more positively charged, attracting the anionic Sb(OH)₆⁻. As pH rises, the mineral surfaces become more negatively charged, leading to electrostatic repulsion and reduced adsorption. pnnl.govresearchgate.net Ionic strength also plays a role; increasing ionic strength can decrease Sb(V) adsorption, suggesting the formation of outer-sphere surface complexes. researchgate.net

Studies have shown that Sb(V) can form inner-sphere complexes with minerals like goethite, particularly in acidic conditions. acs.orgtennessee.edu This type of complexation is stronger and less reversible than outer-sphere complexation. For example, on gibbsite, Sb(V) retention is irreversible at a pH below 6 but reversible in systems with a pH above 7. researchgate.net

Competition with other anions, such as phosphate (B84403) (PO₄³⁻) and sulfate (B86663) (SO₄²⁻), can also affect Sb(V) adsorption. Phosphate, which forms strong inner-sphere complexes, can significantly decrease Sb(V) adsorption across a wide pH range. researchgate.netresearchgate.net Sulfate has a lesser impact, primarily competing with Sb(V) in acidic conditions. researchgate.netresearchgate.net

Table 2: Factors Influencing Antimony(V) Adsorption on Mineral Surfaces

| Factor | Effect on Adsorption | Reference |

|---|---|---|

| Increasing pH | Decreases adsorption | researchgate.netresearchgate.net |

| Increasing Ionic Strength | Decreases adsorption | researchgate.net |

| Presence of Phosphate | Decreases adsorption | researchgate.netresearchgate.net |